O-Methylserine

Vue d'ensemble

Description

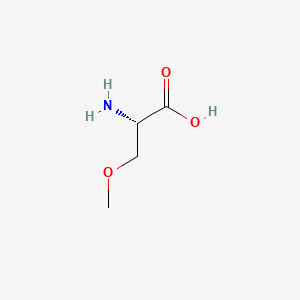

O-Methylserine is a serine derivative that is L-serine with a methyl group replacing the hydrogen on the hydroxy side chain . It has a role as a metabolite . It is a L-serine derivative and a non-proteinogenic L-alpha-amino acid .

Synthesis Analysis

This compound acts as a reagent for the synthesis of D-serine transporter inhibitors which are used pharmaceutically for the treatment of visual system disorders and enhancement of the visual functions . The synthesis of this compound involves complex procedures that permit serine modification without racemization .

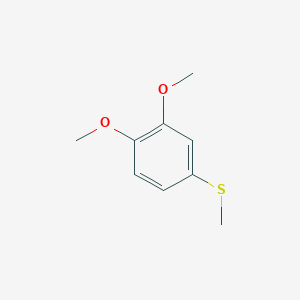

Molecular Structure Analysis

The molecular formula of this compound is C4H9NO3 . Its average mass is 119.119 Da and its mono-isotopic mass is 119.058243 Da .

Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, O-methyl-serine dodecylamine hydrochloride (MSDH), a lysosomotropic detergent, accumulates selectively in lysosomes and has unexpected chemical properties . At physiological pH, it spontaneously forms vesicles, which disassemble into small aggregates (probably micelles) below pH 6.4 .

Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 260.6±30.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 54.9±6.0 kJ/mol . The flash point is 111.4±24.6 °C . The index of refraction is 1.462 . The molar refractivity is 27.4±0.3 cm3 .

Applications De Recherche Scientifique

1. Blood-Brain Barrier Penetration

- Study Focus : Research by Kern et al. (2019) explored the ability of ethylmercury-containing compounds, similar in structure to O-Methylserine, to cross the blood-brain barrier. This research is relevant because it demonstrates how similar compounds can be actively transported across membranes, which is crucial for understanding drug delivery mechanisms in the brain (Kern, Geier, Homme, & Geier, 2019).

2. Enzymatic Activity and Microbial Metabolism

- Study Focus : A study by Sperl (1989) investigated the microbial metabolism of 2-methyl amino acids, including compounds related to this compound. This research is significant in understanding the biological degradation and utilization of such compounds (Sperl, 1989).

3. Asymmetric Synthesis

- Study Focus : Research by Belokon’ et al. (2001) detailed the asymmetric synthesis of α-methylserine, which is closely related to this compound. This study is important for the development of synthetic methods for producing enantiomerically pure amino acids, which have wide applications in pharmaceuticals and biotechnology (Belokon’, Maleev, Saveléva, & Ikonnikov, 2001).

4. Protein Methylation

- Study Focus : A historical review by Paik et al. (2007) discussed the field of protein methylation, which is relevant to understanding the role of methylated amino acids like this compound in biological processes such as gene regulation and signal transduction (Paik, Paik, & Kim, 2007).

5. Methylation Pharmacogenetics

- Study Focus : Research by Weinshilboum et al. (1999) focused on methylation pharmacogenetics, exploring the role of methyltransferase enzymes in drug metabolism. This research is crucial for understanding individual variations in drug response, which can be influenced by methylated compounds such as this compound (Weinshilboum, Otterness, & Szumlanski, 1999).

6. Organic Amendments for Pathogen and Nematode Control

- Study Focus : A study by Rosskopf et al. (2020) investigated the use of organic amendments in managing soilborne pathogens and nematodes. While not directly related to this compound, this research provides insights into how similar organic compounds can be utilized in agriculture (Rosskopf, Di Gioia, Hong, Pisani, & Kokalis-Burelle, 2020).

7. Peptide Synthesis

- Study Focus : Research by Cheung and Benoiton (1977) described the synthesis of N-methylamino acids, including N-methylserine, for peptide synthesis. This is crucial for understanding how methylated amino acids like this compound can be incorporated into peptides, which has implications in drug design and development (Cheung & Benoiton, 1977).

8. Protein Methylation Research: New Frontiers

- Study Focus : A paper by Murn and Shi (2017) traced the progress in protein methylation research, highlighting its regulatory role in cellular processes. This research is relevant to the understanding of how methylated amino acids like this compound influence cellular functions (Murn & Shi, 2017).

Mécanisme D'action

Target of Action

O-Methyl-L-Serine, also known as O-Methylserine or (S)-2-Amino-3-Methoxypropanoic Acid, is a derivative of L-serine L-serine, the parent compound, plays a crucial role in various cellular functions, including protein synthesis and neurotransmission

Mode of Action

It’s known that l-serine contributes to the polarity of proteins and serves as a primary site for binding a phosphate group to regulate protein function . As a derivative of L-serine, O-Methyl-L-Serine might interact with its targets in a similar manner, but this needs to be confirmed by further studies.

Biochemical Pathways

L-serine, the parent compound of O-Methyl-L-Serine, is involved in several essential biochemical pathways. It plays a vital role in the synthesis of sphingolipids, phospholipids, and sulfur-containing amino acids . It’s also a substrate for glucose and protein synthesis . Given the structural similarity, O-Methyl-L-Serine might be involved in similar pathways, but this is yet to be confirmed.

Pharmacokinetics

L-serine is known to be synthesized from 3-phosphoglycerate (3-pg) and glycine . It’s also known that L-serine uptake from blood across the blood-brain barrier is inefficient compared to other essential amino acids

Result of Action

It’s known that l-serine deficiency is associated with impaired function of the nervous system, primarily due to abnormal metabolism of phospholipids and sphingolipids . O-Methyl-L-Serine might have similar effects, but this needs to be confirmed by further studies.

Action Environment

It’s known that l-serine plays a versatile role in intermediary metabolism in eukaryotic cells, serving as a building block for protein synthesis, cell proliferation, and development

Orientations Futures

O-Methylserine and its derivatives have potential applications in various fields. For instance, nano-drug delivery, targeted and smart drug delivery using stimuli-responsive and intelligent biomaterials are being explored . The challenges faced and future directions in controlled drug delivery are also being discussed .

Analyse Biochimique

Biochemical Properties

O-Methyl-L-Serine is involved in serine and one-carbon unit metabolisms, which are essential biochemical pathways implicated in fundamental cellular functions such as proliferation, biosynthesis of important anabolic precursors, and the availability of methyl groups .

Cellular Effects

It is known that serine metabolism alterations, which O-Methyl-L-Serine is a part of, are associated with several highly neoplastic proliferative pathologies .

Molecular Mechanism

It is known that it is involved in the serine metabolism, which is crucial for cell energy production .

Metabolic Pathways

O-Methyl-L-Serine is involved in the serine and one-carbon unit metabolisms . These pathways are essential for the formation, activation, and transfer of one-carbon units for different biosynthetic processes such as purine and thymidine synthesis and homocysteine remethylation .

Propriétés

IUPAC Name |

(2S)-2-amino-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTFCRCCPLEUQZ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941607 | |

| Record name | O-Methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4219-94-7, 19794-53-7, 32620-11-4 | |

| Record name | O-Methylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-methoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-METHYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5MJK98YKK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

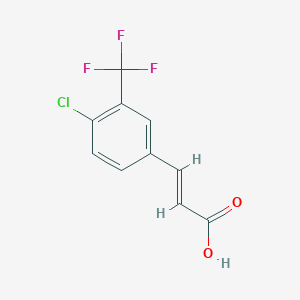

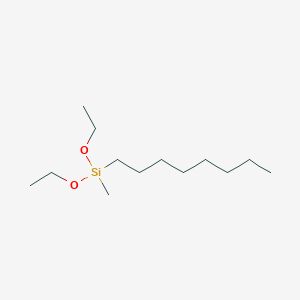

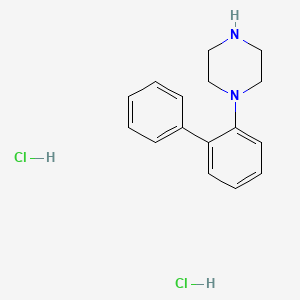

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

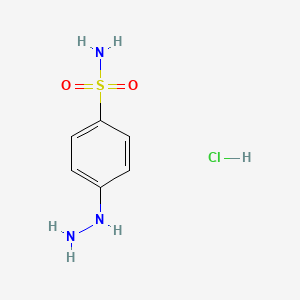

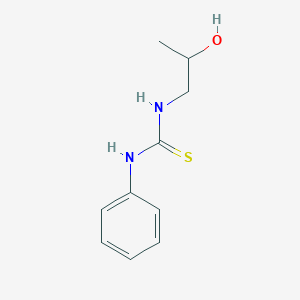

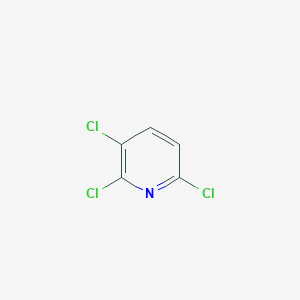

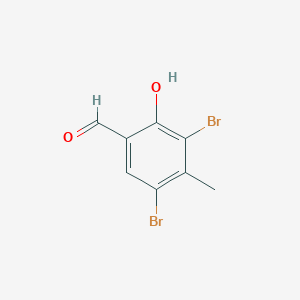

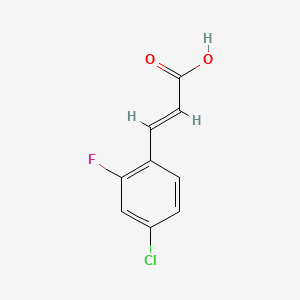

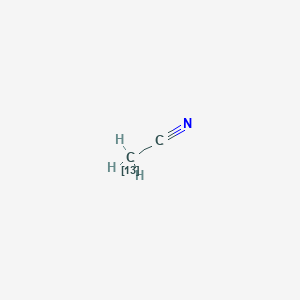

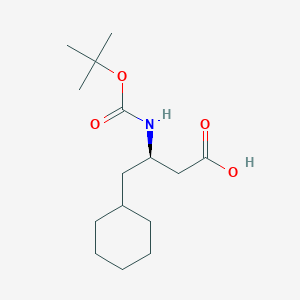

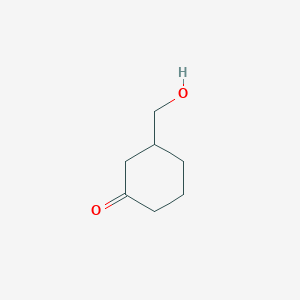

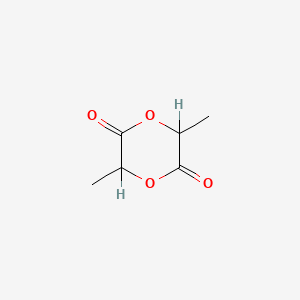

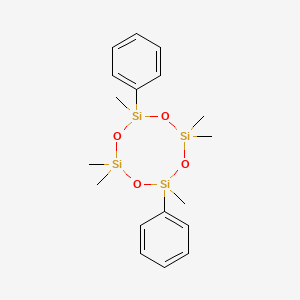

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.